molecular formula C21H28N4O2S B2487947 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione CAS No. 371781-47-4

8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2487947
CAS RN: 371781-47-4
M. Wt: 400.54
InChI Key: BJIHGKDABSSITJ-UHFFFAOYSA-N
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Description

8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, also known as KMUP-3, is a purine derivative that has been widely studied for its potential therapeutic applications. This compound is a potent adenosine A2A receptor antagonist and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione acts as an adenosine A2A receptor antagonist, which leads to an increase in dopamine release in the brain. This mechanism of action is thought to be responsible for its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Finally, 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is its potency as an adenosine A2A receptor antagonist, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and anti-tumor effects. Finally, there is potential for the development of novel drugs based on the structure of 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione that may have even greater therapeutic potential.

Synthesis Methods

The synthesis of 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione involves the reaction of 8-bromotheophylline with 3-phenylpropylamine, followed by the addition of hexylthiol and the subsequent removal of the bromine atom. This process yields 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione with a purity of over 98%.

Scientific Research Applications

8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione has been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

371781-47-4

Product Name

8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Molecular Formula

C21H28N4O2S

Molecular Weight

400.54

IUPAC Name

8-hexylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C21H28N4O2S/c1-3-4-5-9-15-28-21-22-18-17(19(26)23-20(27)24(18)2)25(21)14-10-13-16-11-7-6-8-12-16/h6-8,11-12H,3-5,9-10,13-15H2,1-2H3,(H,23,26,27)

InChI Key

BJIHGKDABSSITJ-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C

solubility

not available

Origin of Product

United States

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